molecular formula C13H14O B8797940 1-Ethyl-5-methoxynaphthalene

1-Ethyl-5-methoxynaphthalene

Cat. No.: B8797940
M. Wt: 186.25 g/mol
InChI Key: QCRBTWAYYFGTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methoxynaphthalene (CAS RN: Not provided in evidence) is a substituted naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 5-position of the naphthalene ring. The methoxy group, being electron-donating, may alter electronic properties and reactivity compared to alkyl-substituted derivatives .

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethyl-5-methoxynaphthalene

InChI

InChI=1S/C13H14O/c1-3-10-6-4-8-12-11(10)7-5-9-13(12)14-2/h4-9H,3H2,1-2H3

InChI Key

QCRBTWAYYFGTPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=C(C2=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent type and position significantly influence physical and chemical behaviors. Key comparisons include:

Compound Substituents Molecular Weight Boiling Point Solubility
1-Ethyl-5-methoxynaphthalene Ethyl (1), Methoxy (5) ~186.24 (estimated) High (estimated) Low in water
1-Methylnaphthalene Methyl (1) 142.20 245°C 0.02 g/L (water)
2-Methylnaphthalene Methyl (2) 142.20 241°C 0.025 g/L (water)
1-Methoxynaphthalene Methoxy (1) 158.20 275°C <1 g/L (water)
  • Ethyl vs. Methyl Groups : The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl-substituted derivatives, likely enhancing membrane permeability and environmental persistence .
  • Methoxy vs.

Toxicological Profiles

Data from methylnaphthalenes and methoxynaphthalene provide insights into substituent-driven toxicity differences:

Compound Acute Toxicity (Oral LD₅₀, Rat) Key Target Organs Carcinogenicity
1-Methylnaphthalene 1,840 mg/kg Lungs, liver, kidneys Not classified
2-Methylnaphthalene 1,630 mg/kg Respiratory tract, eyes Not classified
1-Methoxynaphthalene Data limited (>2,000 mg/kg) Limited evidence (skin/eyes) No data
This compound No data (estimated higher toxicity) Likely liver/kidneys (inferred) Unknown
  • Mechanistic Insights : Methylnaphthalenes induce oxidative stress and cytochrome P450-mediated metabolism, producing reactive intermediates. Ethyl groups may exacerbate these effects due to prolonged retention in fatty tissues .

Environmental Behavior and Degradation

Substituents influence environmental partitioning and degradation rates:

Compound Log Kow Atmospheric Half-Life Aquatic Degradation
1-Methylnaphthalene 3.87 6–12 hours Slow (weeks)
2-Methylnaphthalene 3.85 6–12 hours Slow (weeks)
1-Methoxynaphthalene 3.02 (estimated) 24–48 hours Moderate (days)
This compound ~4.1 (estimated) >24 hours Very slow (months)
  • Degradation Pathways : Methoxy groups may undergo demethylation or hydroxylation, while ethyl groups resist microbial degradation, prolonging environmental persistence .

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